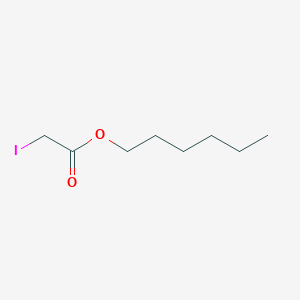![molecular formula C13H26O6S2 B14731505 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran CAS No. 6331-40-4](/img/structure/B14731505.png)
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is a chemical compound with the molecular formula C13H26O6S2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran typically involves the reaction of 4,4-bis(ethylsulfonyl)butanol with tetrahydropyran under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired yield and purity of the product. Common catalysts include sulfuric acid and sodium hydroxide. The reaction is carried out at elevated temperatures, usually between 80°C and 120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature50°C - 70°C.
Reduction: Lithium aluminum hydride; reaction temperature0°C - 25°C.
Substitution: Sodium iodide, ammonium chloride; reaction temperature60°C - 80°C.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4,4-Bis(methylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(propylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(butylsulfonyl)butoxy]tetrahydro-2H-pyran
Uniqueness
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is unique due to its specific ethylsulfonyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6331-40-4 |
|---|---|
Molekularformel |
C13H26O6S2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
2-[4,4-bis(ethylsulfonyl)butoxy]oxane |
InChI |
InChI=1S/C13H26O6S2/c1-3-20(14,15)13(21(16,17)4-2)9-7-11-19-12-8-5-6-10-18-12/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
OMCGTZJAWXHIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(CCCOC1CCCCO1)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



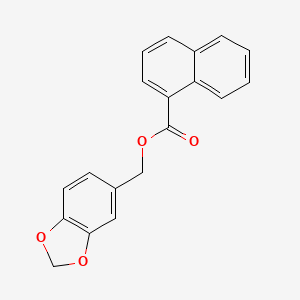
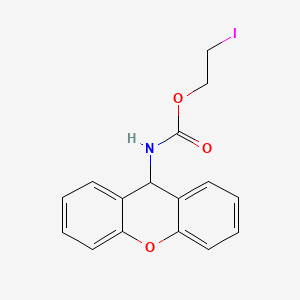



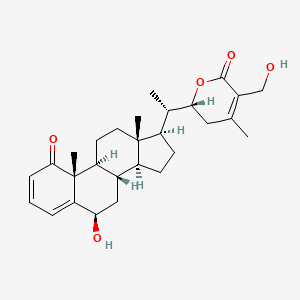

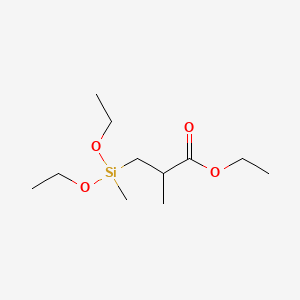
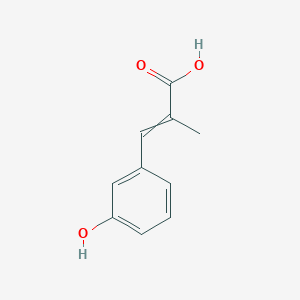
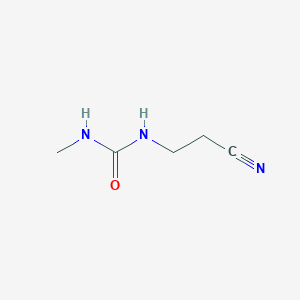
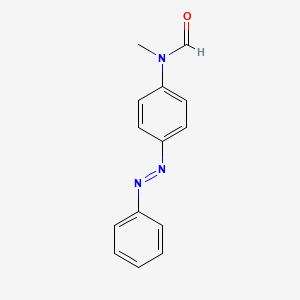
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
